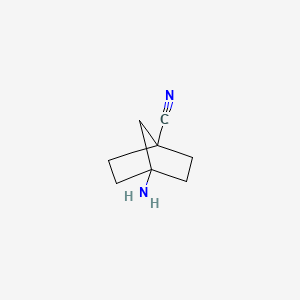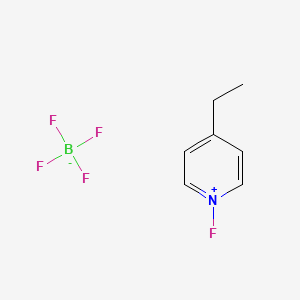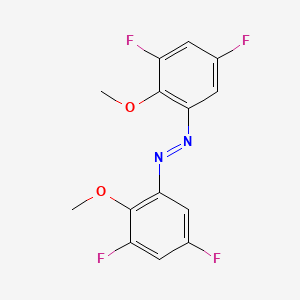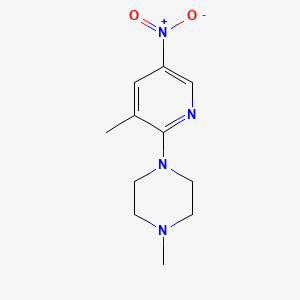
1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine typically involves the nitration of a pyridine derivative followed by a coupling reaction with a piperazine derivative. The reaction conditions often include the use of strong acids or bases, solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale nitration and coupling processes, with careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The piperazine ring can interact with biological receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(3-nitropyridin-2-yl)piperazine: Similar structure but with different substitution patterns on the pyridine ring.
1-Methyl-4-(5-nitropyridin-2-yl)piperazine: Another nitro-substituted piperazine derivative with different positional isomerism.
3-Methyl-1-(5-nitropyridin-2-yl)piperazine:
Eigenschaften
IUPAC Name |
1-methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9-7-10(15(16)17)8-12-11(9)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWIVZFIBUVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
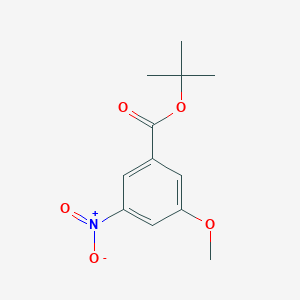

![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)

![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
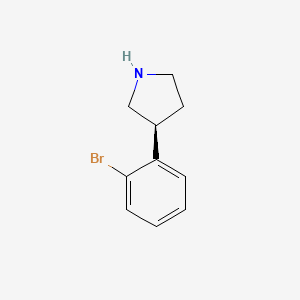
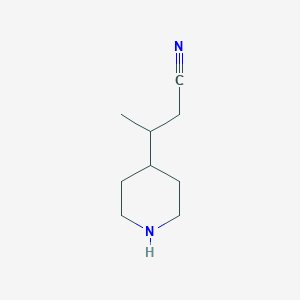
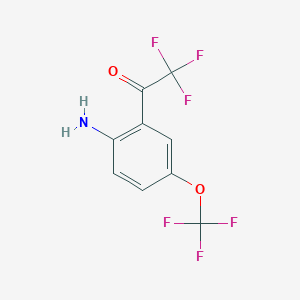

![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
